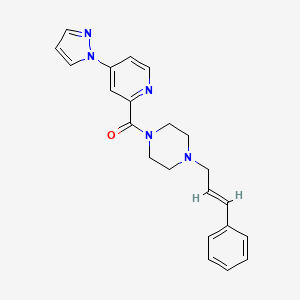

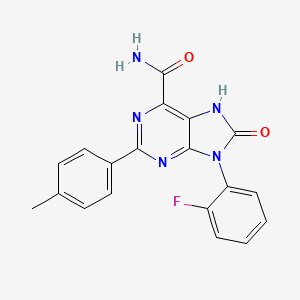

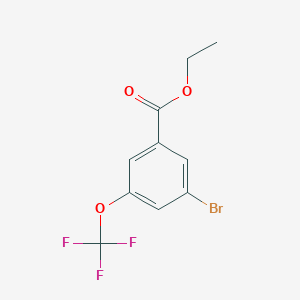

![molecular formula C15H17N5O B2502407 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-66-8](/img/structure/B2502407.png)

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular compound has not been directly synthesized or studied in the provided papers, but its related derivatives have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported using efficient one-step procedures that exhibit excellent yield and regioselectivity. For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives was achieved through reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . These methods could potentially be adapted for the synthesis of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a dimethylamino phenyl derivative revealed a planar triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization . These findings provide insights into the electronic structure and conformational preferences of the triazolo[1,5-a]pyrimidine ring system, which would be relevant for the compound of interest.

Chemical Reactions Analysis

The reactivity of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored in various chemical reactions. For instance, the reaction of a triazolopyrimidinone derivative with N,N-dimethylformamide dimethylacetal yielded an enaminone, which further reacted with different reagents to afford a variety of heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in organic synthesis, suggesting that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectral and theoretical analyses, including DFT/B3LYP calculations, have been performed to understand the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials . Additionally, the solvate structures of these compounds have been investigated, revealing different supramolecular architectures influenced by solvent interactions . These studies provide a foundation for predicting the properties of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, which would likely exhibit similar characteristics.

科学的研究の応用

Antibacterial Activity

Triazole derivatives, including 1,2,4-triazoles, have been identified as potent antibacterial agents against a range of bacterial pathogens, notably Staphylococcus aureus. These compounds act as inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Additionally, triazoles have been shown to disrupt bacterial efflux pump systems and bind to penicillin-binding proteins, indicating a broad spectrum of mechanisms contributing to their antibacterial efficacy (Li & Zhang, 2021).

Industrial and Organic Synthesis Applications

Amino-1,2,4-triazoles serve as a key raw material in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their versatility is attributed to the triazole ring's reactivity, allowing for the synthesis of compounds with various biological and chemical properties. These derivatives are also utilized in creating high-energy materials and anti-corrosion additives, highlighting their broad industrial relevance (Nazarov et al., 2021).

Biological and Medicinal Significance

Pyrimidine-appended triazole derivatives exhibit significant potential as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various biological and chemical entities. This feature, coupled with their range of biological activities, underscores the importance of triazole compounds in developing new sensing materials and therapeutic agents (Jindal & Kaur, 2021).

作用機序

Safety and Hazards

特性

IUPAC Name |

7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIDBRJNDIFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

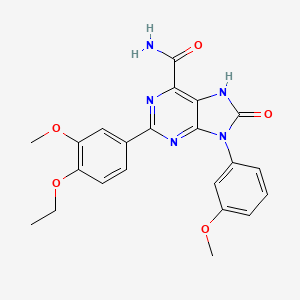

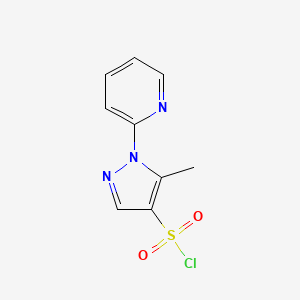

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

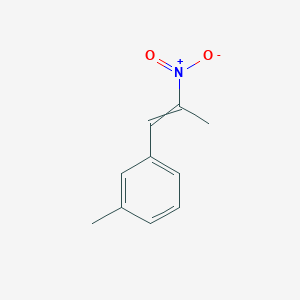

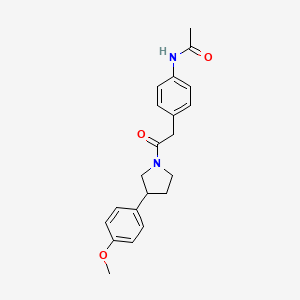

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

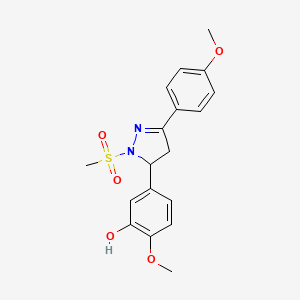

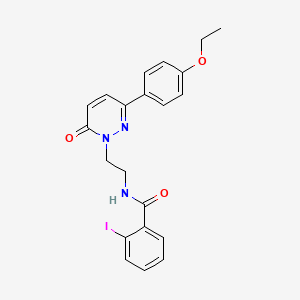

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)